2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride
Description
Chemical Structure and Properties: The compound, also known as 2-chloro-1-(4-isopropylbenzylpiperazin-1-yl)ethanone hydrochloride, has the molecular formula C₁₆H₂₃Cl₂N₂O (calculated based on structural analogs in ). It features a piperazine core substituted with a 4-isopropylbenzyl group and a chloroacetyl moiety, forming a hydrochloride salt. Its molecular weight is approximately 341.3 g/mol (estimated from analogs in ).
Synthesis:
The compound is synthesized by reacting chloroacetyl chloride with a pre-functionalized piperazine derivative (e.g., 4-[(4-isopropylphenyl)methyl]piperazine) in the presence of a base like triethylamine or N,N-diisopropylethylamine (similar to methods in ). The reaction typically proceeds in anhydrous solvents (e.g., MeCN or dichloromethane) at room temperature, yielding high-purity crystalline solids after workup .
Applications: Piperazine derivatives are widely used in medicinal chemistry due to their versatility as scaffolds.
Properties
IUPAC Name |
2-chloro-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-13(2)15-5-3-14(4-6-15)12-18-7-9-19(10-8-18)16(20)11-17;/h3-6,13H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHIYPJBWBEZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents, which positions it as a candidate for further research in medicinal chemistry.
The molecular formula of the compound is , with a molecular weight of approximately 298.81 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, including anxiolytic, antidepressant, and antipsychotic effects.
Biological Activity
Pharmacological Potential
Research indicates that piperazine derivatives exhibit a wide range of biological activities. These include:
- Anxiolytic Effects : Similar compounds have shown anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways, suggesting that this compound may also possess similar properties .
- Antidepressant and Antipsychotic Activities : Piperazine derivatives are often explored for their potential in treating mood disorders and psychosis. The structural similarity to known antidepressants suggests that this compound could be evaluated for such effects .
Antitumor Activity
Studies on related piperazine compounds have indicated significant activity against various cancer cell lines, including colon, prostate, breast, and lung cancers. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .
Case Studies
- Synthesis and Characterization : The synthesis of this compound has been documented, highlighting its potential as a precursor for novel therapeutic agents. Characterization techniques such as NMR and X-ray crystallography have been employed to elucidate its structure .
- In Vivo Studies : Preliminary in vivo studies suggest that compounds with similar structures exhibit significant behavioral changes in animal models, indicating potential anxiolytic effects. These studies often utilize tests such as the elevated plus maze and open field tests to assess anxiety levels .
Comparative Analysis of Piperazine Derivatives
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it may exhibit activity against certain types of cancer cells, leveraging its structural properties to inhibit tumor growth. For instance, studies have shown that derivatives with similar structures can act as inhibitors of various kinases involved in cancer progression .
Antidepressant and Anxiolytic Effects
Given the presence of the piperazine ring, which is a common structural feature in many antidepressants and anxiolytics, this compound may also be explored for its effects on neurotransmitter systems. Preliminary studies suggest that compounds with similar piperazine structures can modulate serotonin and dopamine pathways, potentially offering new avenues for treating mood disorders .
Antifungal Activity
Research has indicated that similar chloro-substituted compounds possess antifungal properties. This suggests that 2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride could be evaluated for antifungal efficacy, particularly against resistant strains of fungi .
Neuropharmacology
The compound's interaction with the central nervous system (CNS) receptors may provide insights into its utility as a neuropharmacological agent. The modulation of glycine transporters or other neurotransmitter receptors could lead to advancements in treating neurological disorders .
Case Study 1: Anticancer Activity
A study published in Chemistry and Pharmacology Bulletin explored the anticancer properties of piperazine derivatives. The findings indicated that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
Case Study 2: Neurotransmitter Modulation
In another investigation focusing on neuropharmacological applications, researchers assessed the impact of piperazine-containing compounds on serotonin receptors. The results highlighted the potential for these compounds to enhance serotonin activity, indicating their usefulness in developing treatments for anxiety and depression .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl moiety (-CO-CH<sub>2</sub>Cl) is highly reactive toward nucleophiles due to the electron-withdrawing carbonyl group. Key reactions include:
Example : Reaction with piperidine in dimethylformamide (DMF) yields 1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)-2-piperidin-1-yl-ethanone .
Piperazine Ring Functionalization
The piperazine nitrogen atoms can participate in alkylation or acylation, though steric hindrance from the bulky 4-(propan-2-yl)phenylmethyl group may limit reactivity at the substituted nitrogen.
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acid chlorides/anhydrides, base | N-acylated piperazine derivatives | |
| Reductive alkylation | Aldehydes/ketones, NaBH<sub>3</sub>CN | Secondary amines |
Note : The hydrochloride salt form (protonated piperazine) reduces nucleophilicity, requiring deprotonation with bases like K<sub>2</sub>CO<sub>3</sub> for these reactions .
Coupling Reactions
The compound’s chloroacetyl group can act as an electrophilic partner in cross-coupling reactions:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd catalysts, aryl boronic acids | Biaryl derivatives | |
| Peptide coupling | EDC/HOBt, amines | Amide-linked conjugates |
Example : Reaction with 1-bromomethyl-2-methyl-5-nitro-1H-imidazole using EDC/HOBt forms imidazole-piperazine hybrids .
Stability and Degradation
-
Hydrolytic Degradation : The chloroacetyl group hydrolyzes in aqueous media, especially under alkaline conditions, forming glycolic acid analogs.
-
Thermal Stability : Decomposes above 200°C, releasing HCl gas .
Pharmacological Derivatization
The compound serves as an intermediate in synthesizing bioactive molecules:
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Impact of Substituents on Physicochemical Properties
Lipophilicity :
- The isopropylbenzyl group in the target compound increases logP compared to simpler phenyl or methoxybenzyl analogs (e.g., vs. 18), favoring CNS penetration.
- Halogenated derivatives (e.g., 2-chloro-6-fluorobenzyl in ) balance lipophilicity with electronic effects, enhancing receptor binding and metabolic stability .
Thiophene () introduces a polarizable sulfur atom, enabling unique π-π or hydrogen-bonding interactions .
Steric Effects :
Comparative Advantages
- Halogenated Derivatives : and highlight chlorine/fluorine substituents for enhanced stability and target affinity, mirroring trends in FDA-approved drugs like ciprofloxacin .
- Heterocyclic Analogs : Thiophene- or thiazole-containing derivatives () show promise in antiviral and antibacterial contexts due to their electronic diversity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a piperazine derivative (e.g., 4-{[4-(propan-2-yl)phenyl]methyl}piperazine) with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
- Solvent selection : Dichloromethane or tetrahydrofuran is preferred for solubility and inertness.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >90% purity .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodology : Multi-technique characterization is essential:
- NMR spectroscopy : H and C NMR verify the piperazine ring (δ 2.5–3.5 ppm for N–CH groups), chloroacetyl moiety (δ 4.0–4.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 353.18) .
- X-ray crystallography : Used to resolve crystal packing and confirm stereochemistry in analogs (e.g., similar piperazine-chloroacetyl derivatives) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodology :
- Solubility : Tested in polar (water, DMSO) and nonpolar solvents (dichloromethane). Limited aqueous solubility (0.1–0.5 mg/mL at 25°C) necessitates DMSO for biological assays .
- Stability :
- pH sensitivity : Degrades rapidly in alkaline conditions (t <24 hrs at pH >9) but is stable at pH 4–7 .
- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodology :
- Radioligand binding assays : Use H-labeled analogs to quantify affinity for receptors (e.g., serotonin or dopamine receptors) .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses in receptor active sites .
- Kinetic studies : Surface plasmon resonance (SPR) measures association/dissociation rates .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodology :
- Batch variability analysis : Compare purity (HPLC ≥95%) and stereochemical consistency (chiral chromatography) .
- Assay standardization : Use positive controls (e.g., known receptor antagonists) and replicate experiments across cell lines (e.g., HEK293 vs. CHO) .
- Meta-analysis : Pool data from multiple studies to identify trends in IC values or off-target effects .
Q. How does structural modification of the piperazine or chloroacetyl group affect pharmacological activity?
- Methodology :
- SAR studies : Synthesize analogs with substituents on the piperazine ring (e.g., methyl, fluorophenyl) or chloroacetyl group (e.g., bromoacetyl).
- Biological testing : Compare potency in vitro (e.g., IC shifts in enzyme inhibition assays) .
- Data correlation : Use QSAR models to link electronic (Hammett constants) or steric parameters to activity .
Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma or tissue)?
- Methodology :
- UPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (methanol:10 mM ammonium acetate, 70:30) for sensitivity (LOQ: 1 ng/mL) .
- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) improves recovery rates (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
